molecular formula C16H14N2OS B291268 N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide

N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide

Número de catálogo B291268
Peso molecular: 282.4 g/mol
Clave InChI: KDKVCQZANDCNPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide, also known as BTA-EG4, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA-EG4 is a small molecule that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and the promotion of angiogenesis. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has also been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the inhibition of angiogenesis. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease and other neurodegenerative disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Direcciones Futuras

There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide, including the optimization of its synthesis method, the identification of its specific targets and signaling pathways, and the evaluation of its potential applications in various fields of scientific research. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has shown promising results in the inhibition of cancer cell growth and the aggregation of amyloid beta peptides, and further studies are needed to determine its potential as a therapeutic agent.

Métodos De Síntesis

N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide can be synthesized by several methods, including the reaction of 2-aminobenzothiazole with 4-bromoethylbenzoate in the presence of a base, or the reaction of 2-aminobenzothiazole with 4-(chloromethyl)benzoic acid in the presence of a base. The synthesis of N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been optimized to obtain a high yield and purity of the compound.

Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been studied for its potential applications in various fields of scientific research, including cancer therapy, Alzheimer's disease, and neurodegenerative disorders. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide has also been studied for its potential to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease and other neurodegenerative disorders.

Propiedades

Fórmula molecular

C16H14N2OS

Peso molecular

282.4 g/mol

Nombre IUPAC

N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide

InChI

InChI=1S/C16H14N2OS/c1-2-11-7-9-12(10-8-11)15(19)18-16-17-13-5-3-4-6-14(13)20-16/h3-10H,2H2,1H3,(H,17,18,19)

Clave InChI

KDKVCQZANDCNPZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

SMILES canónico

CCC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.